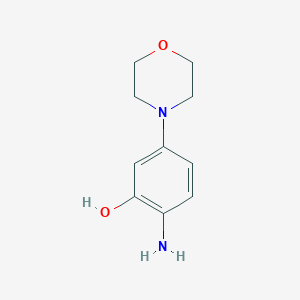

2-Amino-5-morpholinophenol

Description

Contextualization of Aminophenol and Morpholine (B109124) Structural Motifs in Organic Chemistry

The structure of 2-Amino-5-morpholinophenol incorporates two key functional motifs: aminophenol and morpholine. Aminophenols are a class of aromatic compounds containing both an amino group and a hydroxyl group attached to a benzene (B151609) ring. This dual functionality makes them valuable precursors in the synthesis of a wide range of compounds, from dyes and photographic developers to pharmaceuticals. The relative positions of the amino and hydroxyl groups on the aromatic ring significantly influence their chemical reactivity and the properties of their derivatives.

The morpholine motif is a saturated heterocycle containing both an amine and an ether functional group. youtube.com This structural unit is prevalent in a vast number of biologically active compounds and approved drugs. youtube.com The inclusion of a morpholine ring in a molecule can enhance its pharmacological properties, such as improving water solubility, metabolic stability, and receptor binding affinity. youtube.com For instance, the morpholine moiety is a key component in the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. youtube.comyoutube.com The combination of these two motifs in a single molecule, as seen in this compound, creates a trifunctional building block with a unique profile of reactivity and potential for molecular elaboration.

Historical Development and Initial Characterization of this compound

Therefore, a plausible synthetic pathway for this compound would involve two primary steps:

Nitration of a morpholinophenol precursor: This would introduce a nitro group onto the phenolic ring.

Reduction of the nitro group: The nitro group is then reduced to a primary amine, yielding the final this compound product.

The initial characterization of this compound would have relied on standard analytical techniques to confirm its structure and purity. These methods typically include spectroscopic analysis and physical property measurements.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 25912-15-6 bldpharm.com |

| Molecular Formula | C₁₀H₁₄N₂O₂ bldpharm.com |

| Molecular Weight | 194.23 g/mol bldpharm.com |

| Appearance | Not specified, likely a solid |

| Purity | Typically offered at ≥95% for research purposes |

Available Spectroscopic Data for Characterization

| Data Type | Availability |

|---|---|

| NMR (Nuclear Magnetic Resonance) | Available from commercial suppliers bldpharm.com |

| HPLC (High-Performance Liquid Chromatography) | Available from commercial suppliers bldpharm.com |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Available from commercial suppliers bldpharm.com |

| UPLC (Ultra-Performance Liquid Chromatography) | Available from commercial suppliers bldpharm.com |

Current Research Landscape and Emerging Interests in this compound Derivatives

Current research interest in this compound appears to be primarily focused on its role as a chemical intermediate for the synthesis of more complex, high-value molecules. Its trifunctional nature—a primary aromatic amine, a phenolic hydroxyl group, and a secondary amine within the morpholine ring—offers multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and the generation of compound libraries.

A notable example of a more complex derivative is 2-(2-Aminopyrimidin-4-yl)-5-morpholinophenol. This compound, which can be envisioned as being synthesized from this compound, is highlighted in research contexts for its utility in pharmaceutical development, particularly in the fields of oncology and neurology. chemimpex.com It is also explored for its potential in biochemical research, such as in studies of enzyme inhibition and receptor binding. chemimpex.com The applications of this derivative underscore the potential of the parent this compound as a foundational scaffold for creating novel therapeutic agents. chemimpex.com

Beyond pharmaceuticals, derivatives of this compound could find applications in material science, for example, in the creation of specialized polymers and coatings, and in agricultural chemistry for the development of new agrochemicals. chemimpex.com

Overview of Key Chemical Features and Research Opportunities

The key chemical features of this compound are its three distinct functional groups, which can be selectively targeted in chemical reactions. The primary aromatic amine can undergo a variety of reactions, including diazotization, acylation, and alkylation. The phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions. The morpholine nitrogen, being a secondary amine, can also be functionalized.

These features open up numerous research opportunities:

Synthesis of Novel Heterocycles: The compound can serve as a starting point for the synthesis of more complex heterocyclic systems by building upon its existing amine and phenol (B47542) functionalities.

Development of Bioactive Molecules: Researchers can use this compound as a scaffold to design and synthesize new molecules with potential therapeutic activities, inspired by the applications of its known derivatives in oncology and neurology. chemimpex.com

Combinatorial Chemistry: Its multiple points of functionality make it an ideal candidate for the creation of diverse chemical libraries to screen for new drug leads or materials with specific properties.

Intermediate for Advanced Materials: The reactivity of the compound can be harnessed to incorporate it into polymeric structures or to create functional dyes and coatings.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-5-morpholin-4-ylphenol |

InChI |

InChI=1S/C10H14N2O2/c11-9-2-1-8(7-10(9)13)12-3-5-14-6-4-12/h1-2,7,13H,3-6,11H2 |

InChI Key |

SFXKFYFQUSRBID-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2 Amino 5 Morpholinophenol

Established Reaction Pathways for the Synthesis of 2-Amino-5-morpholinophenol

Reductive Strategies from Nitro-Substituted Precursors

A common and effective method for the synthesis of aromatic amines is the reduction of a corresponding nitro-substituted precursor. In the case of this compound, a key intermediate is 5-morpholino-2-nitrophenol (B70920). This precursor can be synthesized and is also commercially available. The final step in this pathway is the reduction of the nitro group to an amino group.

The reduction of 5-morpholino-2-nitrophenol can be accomplished using various reducing agents and catalytic systems. Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.comrsc.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or ethyl acetate. google.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Another approach for the reduction of the nitro group is the use of chemical reducing agents. A common system is the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid). ekb.eg Additionally, transfer hydrogenation using reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be effective for the reduction of nitrophenols. nih.govmdpi.com

| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| Palladium on Carbon (Pd/C) | Ethanol | 25-80 | 1-5 | 2-6 | >90 |

| Platinum on Carbon (Pt/C) | Methanol | 25-60 | 1-5 | 3-8 | >90 |

| Raney Nickel | Ethanol | 50-100 | 10-50 | 4-12 | 85-95 |

| Iron/HCl | Water/Ethanol | 80-100 | 1 | 2-4 | 80-90 |

| Sodium Borohydride/Catalyst | Methanol/Water | 25-40 | 1 | 1-3 | >90 |

Table 1: Typical Conditions for the Reduction of Nitroarenes to Anilines.

Arylation and Amination Approaches to the Phenolic Core

The formation of the C-N bond between the phenolic core and the morpholine (B109124) ring is a critical step in the synthesis of this compound. This can be achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgias.ac.inresearchgate.net For the synthesis of a precursor to this compound, a suitable starting material would be a 5-halo-2-nitrophenol (e.g., 5-bromo-2-nitrophenol (B22722) or 5-iodo-2-nitrophenol). This would be reacted with morpholine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. ias.ac.inresearchgate.net The choice of ligand is crucial for the efficiency of the reaction and can range from simple tri-tert-butylphosphine (B79228) to more complex biarylphosphine ligands. ias.ac.in

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. organic-chemistry.orgnih.gov This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. organic-chemistry.orgresearchgate.net

An alternative approach involves the nucleophilic aromatic substitution (SNAr) on a suitably activated aromatic ring. For instance, a precursor like 2-amino-5-nitrophenol (B90527) can be synthesized from o-aminophenol through a multi-step process involving cyclocondensation to form a benzoxazolone intermediate, followed by nitration and hydrolysis. chemicalbook.comresearchgate.netchemdad.comnih.gov A patent describes a process where a substituted benzoxazole (B165842) derivative undergoes nucleophilic substitution with morpholine. google.com Although the patent describes substitution at a different position, a similar strategy could potentially be adapted for the 5-position.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig Amination | Pd(OAc)2, Pd2(dba)3 | Biarylphosphines | NaOtBu, K3PO4 | Toluene, Dioxane | 80-120 |

| Ullmann Condensation | CuI, Cu2O | Phenanthroline, Proline | K2CO3, Cs2CO3 | DMF, NMP | 120-180 |

Table 2: General Conditions for Arylation and Amination Reactions.

Cyclization and Annulation Routes Involving the Morpholine Ring Formation

An alternative strategy for the synthesis of this compound involves the construction of the morpholine ring onto the aminophenol backbone. This can be achieved by reacting a suitable aminophenol precursor with reagents that provide the two ethylene (B1197577) units of the morpholine ring.

A plausible pathway starts with 2-amino-5-nitrophenol. The amino group can be reacted with two equivalents of a two-carbon electrophile, such as ethylene oxide or 2-chloroethanol, to form a bis(2-hydroxyethyl)amino intermediate. This intermediate can then undergo an intramolecular cyclization via dehydration, typically under acidic conditions, to form the morpholine ring. The subsequent reduction of the nitro group would then yield the final product.

Novel and High-Efficiency Synthetic Protocols for this compound

One-Pot and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an even more streamlined approach. While a specific MCR for this compound has not been reported, the development of such a reaction, potentially involving a substituted phenol (B47542), morpholine, and an aminating agent, could represent a significant advancement in its synthesis.

Catalytic Approaches in C-N and C-O Bond Formation

Advances in catalysis offer opportunities to enhance the efficiency and selectivity of the key bond-forming steps in the synthesis of this compound. The development of new generations of palladium catalysts and ligands for the Buchwald-Hartwig amination has significantly expanded the scope and applicability of this reaction, allowing for lower catalyst loadings and milder reaction conditions. ias.ac.inresearchgate.netresearchgate.net

Similarly, advancements in copper-catalyzed Ullmann-type reactions have made this a more attractive method for C-N bond formation. The use of specific ligands can improve the reaction rates and yields, making it a viable alternative to palladium-catalyzed methods. nih.govresearchgate.net

Green Chemistry Principles in this compound Production

The integration of green chemistry principles is paramount in modern chemical synthesis to reduce environmental impact and enhance process safety. For a molecule like this compound, which contains both an aminophenol and a morpholine moiety, these principles can be applied by drawing from synthesis strategies for related structures.

Reducing the reliance on volatile organic solvents is a cornerstone of green chemistry. Research into analogous compound syntheses offers pathways for greener production of this compound.

One potential solvent-free approach involves the nucleophilic ring-opening of epoxides with amines, a known method for creating β-amino alcohols, which are precursors to morpholine rings. researchgate.net Studies have shown that such reactions can be carried out effectively under solvent-free conditions by heating the reactants in a sealed vessel, leading to high yields of the desired amino alcohol intermediates. researchgate.net This strategy avoids the use of hazardous solvents and simplifies product isolation. researchgate.net

Furthermore, the use of aqueous media is another viable green alternative. While organic solvents are common, advancements in aqueous synthesis, such as those seen in aqueous solid-phase peptide synthesis (SPPS), demonstrate the feasibility of conducting complex reactions in water. csic.es For the synthesis of this compound, steps such as the reduction of a nitro group to an amine could potentially be adapted to aqueous conditions using specific catalysts, thereby minimizing the organic solvent footprint.

Atom economy focuses on maximizing the incorporation of all materials from the starting reagents into the final product. Waste minimization is a broader concept that includes reducing by-products, solvent waste, and energy consumption.

Modern synthetic routes for morpholines are being developed to be more efficient and generate less waste compared to traditional multi-step protocols. chemrxiv.orgchemrxiv.org For instance, newer redox-neutral methods can eliminate entire steps, such as the reduction of a morpholinone intermediate, which is typically accomplished using boron or aluminum hydride reagents. chemrxiv.org By avoiding such reagents, the associated waste streams are also eliminated. chemrxiv.org

Table 1: Waste Minimization Strategies Applicable to this compound Synthesis

| Strategy | Description | Potential Benefit |

| Step Elimination | Designing redox-neutral reactions or telescoped sequences to bypass intermediate isolation and purification steps. chemrxiv.orgmdpi.com | Reduces solvent use for workups and purifications, decreases energy consumption, and lowers overall waste. |

| Solvent Selection | Prioritizing water or solvent-free conditions where feasible. researchgate.net | Minimizes the use of volatile organic compounds (VOCs), enhancing safety and reducing environmental pollution. |

| Catalyst Optimization | Using recyclable heterogeneous catalysts instead of stoichiometric reagents. | Simplifies catalyst removal from the product stream and allows for reuse, improving cost-efficiency and reducing waste. |

| Process Intensification | Employing continuous flow or microreactor technologies. | Can lead to a significant reduction in Process Mass Intensity (PMI) by improving yield and reducing reaction volumes. mdpi.com |

Industrial Scale-Up Considerations and Process Intensification

Translating a laboratory synthesis to an industrial scale presents numerous challenges, including ensuring consistent product quality, maintaining safety, and achieving economic viability. Process intensification technologies offer innovative solutions to these challenges.

While continuous processing is gaining traction, batch synthesis remains a prevalent method in the chemical industry. Optimizing batch processes is crucial for efficiency and quality. Key parameters for optimization include reaction time, temperature, and the concentration of reactants and reagents. researchgate.net For instance, studies on similar syntheses have shown that prolonged reaction times can lead to a decrease in yield due to the formation of by-products from subsequent or parallel reactions. researchgate.net Careful adjustment of these variables is necessary to maximize the yield of the desired product while minimizing impurities. researchgate.net

Table 2: Example of Batch Optimization Parameters and Outcomes

| Entry | Reactant Conc. (M) | Reaction Time (h) | Yield (%) | Observations |

| 1 | 0.4 | 6 | 35 | Increased by-product formation observed. researchgate.net |

| 2 | 0.4 | 4 | 42 | Reduced by-product formation compared to 6h. researchgate.net |

| 3 | 0.4 | 2 | 40 | Further reduction in by-products but incomplete conversion. researchgate.net |

| 4 | 0.2 | 2 | 46 | Good solubility and lower by-product formation. researchgate.net |

Data adapted from a representative optimization study to illustrate principles. researchgate.net

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety, and improved process control. nih.gov These systems are particularly beneficial for handling hazardous intermediates or highly exothermic reactions, as the small reactor volumes minimize potential risks. nih.gov

Microreactors, a key component of flow chemistry, possess micro-scale channels that provide an extremely high surface-area-to-volume ratio. researchgate.net This characteristic enables precise temperature control and rapid mixing, often leading to dramatically improved yields and product selectivity compared to batch reactors. researchgate.net For example, in bromination reactions, shifting from a batch method to a microreactor has been shown to increase the yield from 58.6% to 98.6%. researchgate.net The "numbering-up" or parallelization of multiple microreactors allows for an efficient transition from laboratory-scale research and development to full-scale plant production. researchgate.net Furthermore, continuous flow setups allow for "telescoped" reactions, where multiple synthetic steps are connected in sequence without the need to isolate and purify intermediates, greatly streamlining the production process. mdpi.comnih.gov

Table 3: Comparison of Batch vs. Microreactor Synthesis for Selected Reaction Types

| Reaction Type | Yield (Batch Method) | Yield (Microreactor) |

| Bromination | 58.6% | 98.6% |

| Nitration | 77.0% | 86.3% |

| Ester Reduction | 25.2% | 38.1% |

Data adapted from a comparative study to illustrate the potential improvements offered by microreactor technology. researchgate.net

A typical purification sequence for a compound like this compound might involve several stages:

Initial Isolation : After the reaction is complete, the crude product often precipitates from the reaction mixture. This solid can be collected via suction filtration and washed with appropriate solvents (e.g., water, ethyl acetate) to remove the bulk of unreacted starting materials and soluble impurities. osti.gov

Clarification : For large-scale operations, clarifying the crude product stream is essential. The use of flocculants can aggregate fine suspended particles, which facilitates their removal through less expensive coarse filtration methods and reduces the burden on subsequent fine filters. nih.gov

Chromatographic Purification : To remove impurities that are structurally similar to the target compound, column chromatography is often employed. nih.gov For industrial scale, techniques like preparative High-Performance Liquid Chromatography (HPLC) can be used for the final purification of high-value compounds, separating the target molecule from closely related by-products with high resolution. nih.gov

Crystallization : A final recrystallization step is often used to achieve the desired level of purity. This involves dissolving the compound in a suitable hot solvent mixture and allowing it to cool, whereupon the pure product crystallizes, leaving impurities behind in the solution. osti.gov This step is also critical for controlling the final physical form of the product, such as crystal size and shape. mdpi.com

Through a carefully designed sequence of these downstream processing steps, this compound can be isolated at the high purity required for its intended applications.

Chemical Reactivity and Transformational Chemistry of 2 Amino 5 Morpholinophenol

Reactivity of the Aromatic Ring System in 2-Amino-5-morpholinophenol

The substituents on the benzene (B151609) ring profoundly influence its reactivity, particularly in electrophilic aromatic substitution (EAS) and metalation reactions.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the amino (–NH2), hydroxyl (–OH), and morpholino substituents. Both the –NH2 and –OH groups are potent activating groups that donate electron density to the ring through resonance. pressbooks.publibretexts.orgchemistrytalk.org This effect significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles.

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.publibretexts.org In this compound:

The positions ortho to the amino group are C3 and C1 (occupied by –OH).

The position para to the amino group is C5 (occupied by the morpholino group).

The positions ortho to the hydroxyl group are C2 (occupied by –NH2) and C6.

The position para to the hydroxyl group is C4.

Considering the positions available for substitution (C3, C4, and C6), the directing effects of the –NH2 and –OH groups are cooperative. The powerful activating nature of both the amino and hydroxyl groups will direct incoming electrophiles primarily to the remaining open positions on the ring. The most likely sites for electrophilic attack are C4 and C6, which are para to the hydroxyl group and ortho to the hydroxyl group, respectively. The C3 position, being ortho to the amino group, is also a potential site of reaction. The precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions, with steric hindrance from the adjacent morpholino group potentially disfavoring substitution at C4 to some extent. For instance, in reactions like nitration or halogenation, a mixture of products substituted at these activated positions would be expected. pressbooks.pub

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, forming an aryllithium intermediate that can be trapped with an electrophile. wikipedia.orgbaranlab.org

In this compound, both the hydroxyl and amino groups can function as DMGs. wikipedia.orgorganic-chemistry.org

Hydroxyl Group as DMG: The phenolic –OH group is a potent DMG. It can coordinate to the lithium atom of an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of the adjacent C6 proton. baranlab.orgorganic-chemistry.org This would generate a lithiated species at the C6 position.

Amino Group as DMG: A primary amino group (–NH2) is generally a poor DMG. However, it can be converted into a more effective directing group, such as an amide (–NHCOR) or a carbamate (B1207046) (–NHCO2R), which are strong DMGs. wikipedia.orgorganic-chemistry.org If the amino group were derivatized in this manner, it could direct lithiation to the C3 position.

The competition between the directing effects of the hydroxyl group and a derivatized amino group would determine the ultimate site of metalation. Given that the phenolic proton is acidic, it would be deprotonated first by the organolithium base. Typically, two equivalents of the base are required: one to deprotonate the phenol (B47542) and a second to effect the ortho-lithiation. The resulting phenoxide is a weaker DMG than the hydroxyl group, but lithiation can still proceed. Subsequent reaction with an electrophile (E+) would introduce a new substituent exclusively at the C6 position. wikipedia.org

Transformations Involving the Amino (-NH2) Functional Group

The primary amino group is a key site of reactivity, readily undergoing reactions such as acylation, alkylation, arylation, and diazotization.

The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, enabling a variety of substitution reactions.

Acylation: The amino group can be readily acylated to form amides using acylating agents like acyl chlorides or acid anhydrides. Due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl, selective N-acylation can often be achieved under neutral or slightly basic conditions.

Alkylation: N-alkylation of the amino group can be accomplished using alkyl halides. However, direct alkylation can be difficult to control and may lead to mixtures of mono- and di-alkylated products, as well as competing O-alkylation. umich.edu A common strategy for selective mono-N-alkylation is reductive amination, which involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride (B1222165). umich.eduresearchgate.net

Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. mit.eduresearchgate.netacs.org This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide (bromide, chloride) or triflate. mit.edusyr.edu This method allows for the formation of N-aryl derivatives under relatively mild conditions.

| Reaction Type | Reagent(s) | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (RCOCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Pyridine (B92270) or other non-nucleophilic base |

| Alkylation (Reductive Amination) | 1. Aldehyde (R'CHO) or Ketone (R'₂CO) 2. Sodium Borohydride (NaBH₄) | Secondary or Tertiary Amine | Methanol or other protic solvent umich.eduresearchgate.net |

| Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., BrettPhos), Base (e.g., NaOt-Bu) | N-Aryl Amine (Diaryl Amine) | Anhydrous solvent (e.g., Toluene, Dioxane), elevated temperature mit.eduacs.org |

The primary aromatic amino group is a precursor to the versatile diazonium salt intermediate.

Diazo Coupling Reactions: The amino group of this compound can be converted into a diazonium salt (–N₂⁺) through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). libretexts.orgorganic-chemistry.org This process is known as diazotization. rsc.orgresearchgate.net The resulting aryldiazonium salt is an electrophile that can react with an electron-rich aromatic compound (the coupling agent), such as a phenol or another aniline, in an electrophilic aromatic substitution reaction to form a brightly colored azo compound (Ar–N=N–Ar'). researchgate.netnih.gov The coupling reaction typically occurs at the para position of the coupling agent, unless that position is blocked. researchgate.net

Azidation: The diazonium salt intermediate can also be used to introduce an azide (B81097) functional group (–N₃). This is achieved by treating the freshly prepared, cold diazonium salt solution with an azide source, most commonly sodium azide (NaN₃). researchgate.net The azide ion acts as a nucleophile, displacing the nitrogen gas (N₂) from the diazonium group to form the corresponding aryl azide. researchgate.netnih.gov This conversion provides a route to other nitrogen-containing compounds and allows for participation in bioorthogonal reactions like "click chemistry". nih.gov

Reactivity of the Phenolic Hydroxyl (-OH) Group

The phenolic hydroxyl group is acidic and its oxygen atom is nucleophilic, allowing for reactions such as ether and ester formation. Achieving selectivity in these transformations often requires careful choice of reaction conditions to avoid competing reactions at the more nucleophilic amino group.

O-Alkylation (Ether Formation): The phenolic proton can be removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide in a Williamson ether synthesis to form an O-alkylated product (an ether). To achieve selective O-alkylation over N-alkylation, it is often necessary to first protect the amino group. umich.eduresearchgate.netresearchgate.net An alternative strategy is to perform the reaction under conditions that favor phenoxide formation while keeping the amine relatively unreactive.

O-Acylation (Ester Formation): Phenols can be converted to esters by reaction with acyl chlorides or acid anhydrides. khanacademy.orgyoutube.com This reaction is often carried out in the presence of a base like pyridine. For substrates like this compound, selective O-acylation is challenging due to the higher reactivity of the amino group. However, O-acylation can be favored by first protecting the amine, for example, by converting it into an ammonium (B1175870) salt by carrying out the reaction under acidic conditions, which deactivates it towards acylation. nih.gov

| Reaction Type | Reagent(s) | Product Type | Typical Conditions |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., K₂CO₃, NaOH) 2. Alkyl Halide (R-X) | Aryl Ether | Requires protection of the amino group for selectivity; Acetone or DMF as solvent umich.edu |

| O-Acylation (Esterification) | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Aryl Ester | Requires protection of the amino group or acidic conditions to protonate the amine nih.gov |

Etherification and Esterification Strategies

The molecular architecture of this compound features two primary sites for etherification and esterification: the phenolic hydroxyl group and, to a lesser extent, the secondary amine of the morpholine (B109124) ring under specific conditions. The reactivity of these functional groups is influenced by the electronic properties of the aromatic ring, which is activated by both the amino and hydroxyl substituents.

Esterification of the phenolic hydroxyl group can be readily achieved using standard acylation methods. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base catalyst (e.g., pyridine or triethylamine) would yield the corresponding ester. A relevant study on a similar compound, 2-(methyl(phenyl)amino)-4-morpholinophenol, demonstrated a successful esterification reaction with 4-nitrobenzoyl chloride, resulting in an excellent yield. rsc.org This suggests that the hydroxyl group of this compound is sufficiently nucleophilic to participate in such transformations.

Etherification of the phenolic hydroxyl can be accomplished via Williamson ether synthesis. This involves deprotonating the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. The resulting phenoxide can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether. The electron-donating nature of the amino and morpholino groups enhances the nucleophilicity of the phenoxide, facilitating this reaction.

The table below summarizes potential reaction strategies for the etherification and esterification of this compound based on established chemical principles.

| Reaction Type | Reagent | Catalyst/Base | Expected Product |

| Esterification | Acetyl Chloride | Pyridine | 2-Amino-5-morpholinophenyl acetate |

| Esterification | Acetic Anhydride | Triethylamine | 2-Amino-5-morpholinophenyl acetate |

| Etherification | Methyl Iodide | Potassium Carbonate | 2-Amino-5-morpholinoanisole |

| Etherification | Benzyl Bromide | Sodium Hydride | 2-Amino-5-(benzyloxy)morpholinobenzene |

Oxidation to Quinone-like Structures and Polymerization Pathways

Aminophenols are well-known for their susceptibility to oxidation, a process that can lead to the formation of highly colored quinone-like structures and subsequent polymerization. researchgate.net The oxidation of this compound is expected to proceed via the formation of a quinone imine intermediate. This transformation can be initiated by chemical oxidants (e.g., iron(III) chloride, silver oxide) or through electrochemical methods. nih.gov

The initial step in the oxidation process involves the removal of electrons from the electron-rich aromatic ring, likely forming a radical cation. This intermediate can then undergo further oxidation and deprotonation to yield a 2-amino-5-morpholino-1,4-benzoquinone imine. These quinone imine species are typically highly reactive electrophiles.

These reactive intermediates can undergo several subsequent reactions:

Dimerization and Cyclization: Two molecules of the oxidized aminophenol can react with each other. A common pathway for o-aminophenols is oxidative coupling to form phenoxazinone structures. researchgate.net This process involves the initial formation of a quinone imine, which is then attacked by a second molecule of the aminophenol, leading to a dimeric intermediate that cyclizes to form the stable phenoxazine (B87303) ring system.

Polymerization: The quinone imine intermediates can act as monomers in a polymerization reaction. The oxidative polymerization of o-aminophenol is known to produce electroactive ladder polymers composed of phenoxazine-type units. researchgate.net By analogy, this compound could polymerize to form a poly(this compound), a material with potentially interesting redox and conductive properties. The polymerization can proceed through either the amino or hydroxyl groups, leading to complex, stable ring chain structures. researchgate.net

Role of the Morpholine Heterocycle in Modulating Reactivity

Nitrogen Basicity and Nucleophilicity

The morpholine ring is a defining feature of this compound and significantly influences its chemical properties. Morpholine itself is a secondary amine, but its reactivity is modulated by the presence of the ether oxygen atom within the heterocycle. wikipedia.org

The ether oxygen is electron-withdrawing via the inductive effect. This effect reduces the electron density on the nitrogen atom, making morpholine and its derivatives less basic and less nucleophilic compared to structurally similar secondary amines like piperidine. wikipedia.orgmasterorganicchemistry.com This reduced basicity is a key characteristic conferred by the morpholine substituent.

Key factors influencing the basicity and nucleophilicity of the nitrogen atoms in this compound are:

Morpholine Nitrogen: As discussed, its basicity is attenuated by the inductive effect of the ring's oxygen atom. masterorganicchemistry.com

Primary Aromatic Amine Nitrogen: The lone pair on this nitrogen is in conjugation with the pi-system of the benzene ring. This delocalization reduces its availability for protonation, making aromatic amines generally less basic than aliphatic amines. masterorganicchemistry.com

| Compound | Key Feature | Effect on Nitrogen Basicity/Nucleophilicity |

| Piperidine | Simple secondary amine | High basicity and nucleophilicity |

| Morpholine | Ether oxygen in ring | Reduced basicity and nucleophilicity due to inductive effect wikipedia.orgmasterorganicchemistry.com |

| Cyclohexylamine | Non-conjugated primary amine | High basicity |

| Aniline | Conjugated primary amine | Reduced basicity due to lone pair delocalization masterorganicchemistry.com |

Conformational Effects on Overall Molecular Reactivity

The morpholine ring is not planar and preferentially adopts a chair conformation, similar to cyclohexane. acs.orgnih.gov This conformational preference is crucial for determining the molecule's three-dimensional structure and can impact its reactivity. nih.gov In the chair conformation, substituents on the ring can occupy either axial or equatorial positions. For the this compound molecule, the point of attachment to the phenyl ring is fixed, but the chair conformation of the morpholine ring itself is a significant structural feature.

The specific conformation can influence molecular reactivity in several ways:

Steric Hindrance: The orientation of the morpholine ring can create steric hindrance around the adjacent primary amino group on the phenyl ring. This could affect the accessibility of the amino group to bulky reagents or its ability to participate in reactions that require a specific geometric approach.

Intramolecular Interactions: The chair conformation places the atoms of the morpholine ring in specific spatial arrangements, potentially allowing for intramolecular hydrogen bonding or other non-covalent interactions that could stabilize certain transition states and influence reaction pathways.

Studies have shown that the conformational properties of morpholine are essential for determining its role in conformation-dependent activities and that many nucleophilic reactions are intertwined with the conformational interconversions of molecules. nih.gov

Electrochemical Behavior and Redox Mechanisms

Anodic Oxidation Processes and Intermediate Formation

The electrochemical behavior of this compound is expected to be dominated by the oxidation of the aminophenol moiety. Substituted aminophenols are known to be electroactive, undergoing oxidation at relatively low potentials due to the electron-rich nature of the aromatic ring. researchgate.net

The anodic oxidation process, typically studied using techniques like cyclic voltammetry, is generally irreversible and diffusion-controlled. nih.gov The mechanism is believed to proceed through the following steps:

Initial Electron Transfer: The oxidation begins with a one-electron transfer from the aromatic ring at the anode surface to form a radical cation intermediate. This is often the rate-determining step.

Deprotonation: The highly unstable radical cation rapidly loses a proton.

Second Electron Transfer: The resulting radical undergoes a second one-electron oxidation to form a cationic species.

Formation of Quinone Imine: A final deprotonation step yields the neutral quinone imine intermediate.

Cathodic Reduction Pathways

The cathodic reduction of this compound is anticipated to involve the electrochemical transformation of the aminophenol moiety. While direct studies on this specific molecule are not available, the electrochemical behavior of aminophenols provides significant insights into the likely reduction pathways.

The reduction process for aminophenols typically involves the transfer of electrons to the molecule, leading to the formation of intermediate species. For instance, the electrochemical reduction of p-aminophenol has been shown to proceed through a quasi-reversible redox couple. This process involves the formation of a radical cation intermediate. It is plausible that this compound would follow a similar pathway, where the initial reduction step involves the acceptance of an electron to form a radical anion.

Further reduction of this radical anion could lead to the cleavage of bonds within the molecule. The specific bonds susceptible to cleavage would depend on the reduction potential and the stability of the resulting fragments. The presence of the morpholino group, an electron-donating substituent, would influence the electron density of the aromatic ring, thereby affecting the reduction potential.

The electrochemical behavior of various substituted phenols has been a subject of study, and the reduction potentials are influenced by the nature and position of the substituents. A general trend is that electron-withdrawing groups facilitate reduction, while electron-donating groups make reduction more difficult.

Table 1: Postulated Cathodic Reduction Intermediates of this compound (Based on Analogy with Aminophenols)

| Intermediate | Description |

|---|---|

| Radical Anion | Formed by the initial one-electron reduction of the aromatic ring. |

| Dianion | Potentially formed by a subsequent one-electron reduction of the radical anion. |

It is important to note that the exact nature of the reduction products would also be influenced by the electrolytic medium, including the solvent, supporting electrolyte, and pH.

Thermal and Photochemical Stability and Degradation Kinetics

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. In the absence of direct experimental data, its stability can be inferred from the behavior of aminophenols and other related aromatic compounds.

Thermal Stability:

Computational studies on aminophenol isomers have suggested that the relative positions of the amino and hydroxyl groups affect the molecule's stability. These studies indicate that the thermodynamic stability is influenced by intramolecular hydrogen bonding and other electronic effects.

Table 2: Predicted Thermal Degradation Products of this compound

| Product Type | Potential Formation Pathway |

|---|---|

| Oxidized Derivatives | Oxidation of the phenol and/or amino group. |

| Polymeric Materials | Self-condensation or polymerization at elevated temperatures. |

Photochemical Stability and Degradation Kinetics:

Aromatic compounds containing amino and hydroxyl groups are often susceptible to photochemical degradation. Exposure to light, particularly in the ultraviolet (UV) range, can lead to the formation of excited states that can undergo various chemical reactions. Aminophenols, for instance, are known to deteriorate when exposed to light and air.

The photochemical degradation of phenolic compounds in aqueous solutions often proceeds via the formation of hydroxyl radicals, which are highly reactive and can attack the aromatic ring. The kinetics of such degradation reactions often follow pseudo-first-order kinetics. The rate of degradation would be dependent on factors such as the intensity of the light source, the presence of photosensitizers, and the pH of the solution.

The morpholine moiety itself can also be subject to photochemical reactions. For example, the electrochemical generation of a morpholine radical has been reported, suggesting that radical-mediated degradation pathways are possible under photochemical conditions.

The degradation kinetics of a related compound, saxagliptin, which contains a cyclic amidine structure, have been shown to be dependent on temperature and humidity, with the formation of several degradation products. This highlights the complexity of degradation pathways for molecules with multiple functional groups.

Table 3: Factors Influencing the Photochemical Degradation of this compound

| Factor | Influence on Degradation |

|---|---|

| Light Intensity | Higher intensity generally leads to faster degradation. |

| Wavelength of Light | UV radiation is typically more effective in inducing degradation. |

| pH of the Medium | Can affect the speciation of the compound and the reactivity of intermediates. |

| Presence of Oxygen | Can lead to photo-oxidation reactions. |

Derivatization Strategies and Analogue Synthesis Based on 2 Amino 5 Morpholinophenol Scaffolds

Synthesis of Substituted 2-Amino-5-morpholinophenol Analogues

Modification of the aromatic ring of this compound is a primary strategy for generating structural diversity. This can be achieved through electrophilic aromatic substitution reactions, where the inherent directing effects of the amino, hydroxyl, and morpholino groups guide the position of new substituents.

Halogenation and Nitration of the Aromatic Ring

The introduction of halogen and nitro groups onto the this compound backbone is typically accomplished through electrophilic aromatic substitution. The existing substituents—amino, hydroxyl, and morpholino—are all activating, ortho-, para-directing groups. unizin.orgmasterorganicchemistry.com This directing effect concentrates electron density at the positions ortho and para to each group, making these sites susceptible to electrophilic attack.

Nitration can be carried out using a mixture of nitric acid and sulfuric acid. researchgate.net Given the positions of the existing groups on this compound, the incoming nitro group would be directed to the positions ortho to the hydroxyl and amino groups (positions 3 and 6) and ortho to the morpholino group (position 4). Steric hindrance and the combined electronic effects will determine the final regioselectivity. A common synthetic route for producing 2-amino-5-nitrophenol (B90527) involves the protection of the aminophenol, often by forming a benzoxazole (B165842) intermediate, followed by nitration and subsequent hydrolysis to reveal the desired product. researchgate.netresearchgate.netgoogle.comnih.gov This multi-step approach ensures specific placement of the nitro group.

Similarly, halogenation, using reagents such as bromine in a suitable solvent, would follow the same regiochemical principles, leading to the incorporation of halogen atoms at the activated positions on the aromatic ring.

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

Modern catalytic methods offer powerful tools for introducing a variety of carbon-based substituents onto the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds.

The arylation of aminophenols can be selectively directed to either the oxygen or nitrogen atom by choosing the appropriate catalyst system. mit.eduresearchgate.netacs.org For instance, palladium-based catalysts with specialized phosphine (B1218219) ligands like BrettPhos can selectively promote N-arylation, while copper-based systems may favor O-arylation. researchgate.net These methods allow for the precise attachment of various aryl and heteroaryl moieties to the amino or hydroxyl groups of the this compound core. Furthermore, direct C-H arylation of the aromatic ring is a feasible strategy, leveraging the electron-rich nature of the phenol (B47542) derivative to forge new aryl-aryl bonds without the need for pre-functionalization with a halogen.

Formation of Condensed Heterocyclic Systems

The ortho-disposed amino and hydroxyl groups of this compound are ideally positioned for cyclization reactions, enabling the formation of fused five- and six-membered heterocyclic rings. These reactions are fundamental to constructing a variety of important chemical entities.

Benzoxazole, Benzothiazole (B30560), and Benzimidazole (B57391) Derivatives

Benzoxazoles are readily synthesized from 2-aminophenol (B121084) precursors through condensation with various carbonyl compounds. semanticscholar.org This transformation can be achieved using aldehydes, carboxylic acids, acyl chlorides, or esters. nih.govnih.gov The reaction involves an initial formation of a Schiff base or amide, followed by an intramolecular cyclization and dehydration to yield the benzoxazole ring system. A wide range of catalysts, including mineral acids, Lewis acids, and metal nanoparticles, can facilitate this process under various conditions, from high temperatures to mild, sonication-assisted reactions. nih.govorganic-chemistry.org The synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes is a well-established and efficient method. semanticscholar.org

The following table summarizes various catalytic systems used for the synthesis of benzoxazoles from 2-aminophenols, which are directly analogous to reactions with this compound.

| Catalyst System | Reactant | Conditions | Yield | Reference |

| Imidazolium chloride | DMF Derivatives | 140 °C, 8 h | Moderate to Excellent | nih.gov |

| LAIL@MNP (Ionic Liquid on Nanoparticles) | Benzaldehyde | Sonication, 70 °C, 30 min | Up to 90% | nih.gov |

| Samarium triflate | Aldehydes | Aqueous medium | Good | organic-chemistry.org |

| Lawesson's reagent | Carboxylic acids | Microwave, solvent-free | Good | organic-chemistry.org |

While this compound itself contains an oxygen atom for benzoxazole formation, the synthesis of benzothiazole and benzimidazole derivatives would require the analogous 2-amino-5-morpholinothiophenol or 1,2-diamino-4-morpholinobenzene, respectively. The synthetic principles remain the same: condensation with carbonyl compounds is a cornerstone for building these heterocyclic systems. ekb.egmdpi.commdpi.comnih.govorganic-chemistry.orgresearchgate.netuobaghdad.edu.iq

Quinoxaline (B1680401) and Phenazine (B1670421) Formations

Quinoxalines, also known as benzopyrazines, are typically synthesized through the condensation of an aromatic o-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound. nih.govsapub.orgchim.itmdpi.com This reaction is robust and can be performed under various conditions, including in the presence of catalysts like cerium chloride or under microwave irradiation. chim.it To create a quinoxaline fused to the this compound system, a precursor such as 1,2-diamino-4-morpholinobenzene would be required. This diamine could then be reacted with a variety of α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, to form the corresponding substituted quinoxaline. sapub.org

Phenazines are another class of nitrogen-containing heterocycles that can be synthesized from o-phenylenediamine (B120857) precursors. nih.gov A common method involves the condensation of an o-phenylenediamine with an o-quinone, which can be generated in situ from the oxidation of catechols or phenols. ias.ac.in For example, reacting 1,2-diamino-4-morpholinobenzene with a suitable 1,2-naphthoquinone (B1664529) could yield complex phenazine derivatives. ias.ac.in The biosynthesis of many natural phenazines begins with chorismic acid. nih.govnih.gov

Applications of 2 Amino 5 Morpholinophenol and Its Derivatives in Advanced Chemical Technologies

Utilization in Specialty Dye and Pigment Chemistry

The presence of a primary aromatic amine and a hydroxyl group on the benzene (B151609) ring makes 2-Amino-5-morpholinophenol an ideal candidate for the synthesis of a wide range of colorants. These functional groups provide reactive sites for diazotization, coupling, and complexation reactions, which are fundamental processes in modern dye chemistry.

Azo dyes, which are characterized by the presence of one or more azo bridges (–N=N–), represent the largest and most versatile class of synthetic organic dyes. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich molecule such as a phenol (B47542) or another amine. The 2-amino group on the this compound molecule can be readily converted into a reactive diazonium salt under acidic conditions with nitrous acid. This diazonium intermediate can then be coupled with various aromatic compounds to produce a diverse array of azo dyes with different colors and properties.

In the realm of anthraquinone (B42736) dyes, which are valued for their exceptional lightfastness, amino and hydroxyl groups are critical for color development. Anthraquinone itself is colorless, but the introduction of electron-donating groups like amino moieties at specific positions on the anthraquinone core leads to the creation of vibrant red, blue, and green dyes. Derivatives of this compound can be used in condensation reactions with anthraquinone sulfonic acid or its derivatives, where the amino group displaces a leaving group (like a sulfonic acid or halogen) to form a colored aminoanthraquinone structure.

Metal-complex dyes are a class of colorants where one or two dye molecules act as ligands, coordinating with a central metal ion, typically chromium, cobalt, or copper. This coordination significantly enhances the dye's properties, particularly its lightfastness and wash fastness, making these dyes suitable for high-performance applications on substrates like wool, leather, and polyamides.

| Dye Class | Relevant Functional Groups in Precursor | Mechanism of Action | Enhanced Properties |

| Azo Dyes | Primary Aromatic Amine (-NH₂) | Diazotization of the amine followed by coupling with an aromatic compound to form an azo bridge (-N=N-). | Versatile color palette, strong color intensity. |

| Anthraquinone Dyes | Primary Aromatic Amine (-NH₂) | Nucleophilic substitution of a leaving group on an anthraquinone core by the amino group. | Excellent lightfastness, brilliant shades (blues/greens). |

| Metal-Complex Dyes | Hydroxyl (-OH), Amino (-NH₂), Morpholino (N, O) | The dye molecule acts as a ligand, forming coordinate bonds with a central metal ion (e.g., Cr³⁺, Co³⁺). | Superior light and wash fastness, high stability. |

Chromogenic reagents are compounds that undergo a distinct and measurable color change in the presence of a specific analyte. The reactive functional groups of this compound make it a versatile scaffold for designing such reagents. The primary amine can undergo condensation reactions, such as Schiff base formation with aldehydes and ketones, to create larger conjugated systems.

If the binding of a target analyte (e.g., a metal ion or a specific biomolecule) to a part of the Schiff base derivative disrupts or alters this conjugation, a visible color change can occur. Furthermore, the aminophenol structure can be incorporated into fluorescent molecules. The interaction with an analyte can lead to a change in the fluorescence intensity ("turn-on" or "turn-off" sensing), providing a highly sensitive method for detection. The morpholine (B109124) group can also contribute to selectivity and solubility in aqueous systems, which is crucial for biological sensing applications.

Role in Functional Materials and Polymer Science

Beyond coloration, derivatives of this compound are employed in the formulation of functional materials where chemical stability and durability are paramount. Its inherent antioxidant and corrosion-inhibiting properties, derived from its aminophenol and morpholine moieties respectively, are of significant industrial interest.

Virtually all polymeric materials are susceptible to oxidative degradation when exposed to heat, light, and mechanical stress during processing and end-use. This process involves the formation of free radicals that initiate chain reactions, leading to chain scission, cross-linking, and a loss of mechanical properties. Antioxidants are additives that interrupt this degradation cycle.

The corrosion of metals, particularly steel in acidic environments, is a major industrial problem. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, significantly reduce the rate of corrosion. Recent studies have demonstrated that compounds containing morpholine are highly effective corrosion inhibitors.

The inhibitive action of this compound and its derivatives is based on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the sharing of lone pair electrons from the nitrogen and oxygen atoms of the morpholine ring and the amino group, as well as the π-electrons of the benzene ring, with the vacant d-orbitals of iron atoms on the steel surface. This process blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, making these compounds effective mixed-type inhibitors. Research on various morpholine derivatives has shown high inhibition efficiencies, often exceeding 90%, at relatively low concentrations.

| Application | Material Protected | Inhibitor Type | Concentration | Inhibition Efficiency (%) | Reference |

| Corrosion Inhibition | N80 Steel in 1.0 M HCl | Morpholinyl Mannich Base (MPO) | 300 ppm | 90.3% | |

| Corrosion Inhibition | N80 Steel in 1.0 M HCl | Morpholinyl Mannich Base (MPPO) | 300 ppm | 91.4% | |

| Corrosion Inhibition | Mild Steel in 0.5 M HCl | N-(2-chloroethyl)morpholine-4-carboxamide | 50 µM | 74.9% | |

| Corrosion Inhibition | Carbon Steel in 3.5% NaCl | Morpholine Benzoate | 10 g/L | >85% | |

| Corrosion Inhibition | Carbon Steel in 3.5% NaCl | Morpholine Carbonate | 10 g/L | >85% |

Optical Brighteners and Fluorescent Materials

The inherent electronic characteristics of the aminophenol scaffold suggest that its derivatives are prime candidates for the development of fluorescent materials. While many optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs), are based on stilbene (B7821643) derivatives, there is growing interest in novel fluorophores for specialized applications. researchgate.net The fluorescence in these molecules arises from the absorption of light in the ultraviolet region and re-emission in the blue region of the visible spectrum, creating a whitening effect. researchgate.net

Derivatives of 2-aminophenol (B121084), such as Schiff bases, have been shown to exhibit significant fluorescence, with studies indicating they exclusively produce long-wavelength emissions. nih.gov The incorporation of a morpholine moiety into a fluorophore can profoundly influence its photophysical properties. Research on morpholine-functionalized fluorescent probes has revealed that the tertiary amine of the morpholine ring can modulate the fluorescence emission based on the chemical environment, particularly pH. nih.gov

In neutral or basic conditions, these materials can be highly fluorescent. However, upon protonation of the morpholine nitrogen in an acidic environment, a significant quenching of fluorescence can occur. nih.gov This phenomenon is attributed to a dynamic photoinduced electron transfer (d-PET) mechanism, where the protonated morpholine acts as an electron acceptor, quenching the excited state of the fluorophore. This pH-dependent fluorescence makes such compounds suitable for applications as sensors and probes in biological and chemical systems. nih.gov

Table 1: Representative Photophysical Properties of Aminophenol-Based Fluorescent Compounds

| Compound Class | Excitation Max (λex) | Emission Max (λem) | Key Feature |

| Schiff Base of 2-Aminophenol | ~390 nm | ~480 nm | Long-wavelength emission. nih.govmdpi.com |

| Morpholine-BODIPY Probes | Varies | Deep-Red | pH-dependent fluorescence (quenched in acid). nih.gov |

| Substituted Aminopyridines | ~390 nm | ~480 nm | High quantum yields. mdpi.com |

Precursors for High-Performance Polymers and Resins

The structure of this compound, containing both an amine and a hydroxyl group in an ortho configuration, makes it an ideal monomer for the synthesis of polybenzoxazoles (PBOs). PBOs are a class of high-performance polymers renowned for their exceptional thermal stability, high mechanical strength, and chemical resistance. researchgate.net

The synthesis of PBOs typically involves a two-step process. First, an o-aminophenol monomer is reacted with a dicarboxylic acid chloride via polycondensation to form a soluble poly(o-hydroxyamide) precursor. In the second step, this precursor undergoes thermal cyclodehydration, eliminating water to form the rigid, stable benzoxazole (B165842) ring structure within the polymer backbone. researchgate.net

Utilizing this compound as a monomer in this process would yield a PBO with pendant morpholine groups. These groups would be expected to impart unique characteristics to the polymer, such as:

Enhanced Solubility: The polar morpholine ring could improve the solubility of the typically intractable PBOs in a wider range of organic solvents, facilitating processing.

Improved Adhesion: The nitrogen and oxygen atoms in the morpholine moiety could enhance adhesion to various substrates through hydrogen bonding.

Cross-linking Sites: The morpholine group could serve as a potential site for post-polymerization modification or cross-linking, allowing for the tuning of material properties.

The high thermal stability of PBOs is a key characteristic, with decomposition temperatures often exceeding 500°C. researchgate.netnih.gov

Table 2: Thermal Properties of Representative High-Performance Polybenzoxazoles (PBOs)

| PBO Precursor Monomers | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td) (in N₂) |

| 9,9-bis(3-amino-4-hydroxyphenyl)xanthene + Aromatic Dicarboxylic Acids | 295–323 °C | 560–582 °C |

| Diphenylfluorene-containing bis(o-aminophenol) + Aromatic Dicarboxylic Acid Chlorides | 258–294 °C | 560–580 °C |

Data sourced from related PBO systems to illustrate typical performance. researchgate.net

Intermediates in Fine Chemical Synthesis

Beyond materials science, this compound serves as a versatile intermediate for the construction of complex, high-value molecules used in various sectors of the chemical industry.

Precursors for Agrochemical Intermediates

While direct, large-scale application of this compound in the synthesis of current commercial agrochemicals is not extensively documented, its structural components are highly relevant. The morpholine ring is a key functional group (toxophore) in a class of systemic fungicides known as morpholine fungicides. Furthermore, substituted aminophenols are precursors to a variety of heterocyclic systems that form the core of many herbicides and pesticides. The compound's structure offers a platform for synthesizing novel active ingredients where the combined features of the aminophenol and morpholine moieties could lead to unique biological activity profiles. Its utility lies in its potential as a starting material for the synthesis of complex chemical libraries for agrochemical discovery.

Building Blocks for Specialty Monomers and Additives

The reactivity of the amino and hydroxyl groups allows this compound to be converted into a range of specialty monomers. For instance, the hydroxyl group can undergo esterification or etherification with molecules containing polymerizable functionalities (e.g., acrylates, methacrylates, or vinyl groups). Similarly, the amino group can be functionalized. This derivatization transforms the simple aminophenol into a multifunctional monomer that can be incorporated into polymers to introduce specific properties, such as polarity, hydrophilicity, and sites for hydrogen bonding, conferred by the morpholine ring. The synthesis of modified morpholino monomers is an area of active research for creating new polymers with advanced functions. semanticscholar.orgx-mol.net

Reagents in Complex Organic Synthesis

This compound is a valuable reagent for constructing complex heterocyclic structures that are often the core of pharmaceuticals, dyes, and other functional materials. A primary application of o-aminophenols is in the synthesis of benzoxazoles. mdpi.com This can be achieved through a condensation reaction with various functional groups, such as carboxylic acids, aldehydes, or activated amides. Research has shown that the reaction of o-aminophenols with tertiary amides, activated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), provides an efficient route to 2-substituted benzoxazoles. mdpi.com

Furthermore, the compound is an excellent candidate for use in Diversity-Oriented Synthesis (DOS). DOS strategies aim to create large libraries of structurally diverse small molecules from a common starting material. nih.gov The multiple distinct reactive sites on this compound—the nucleophilic amino and hydroxyl groups, the basic morpholine nitrogen, and the aromatic ring itself—can be selectively addressed to generate a wide variety of complex derivatives, making it a powerful tool in medicinal chemistry and drug discovery.

Computational and Theoretical Investigations of 2 Amino 5 Morpholinophenol

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structural stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Amino-5-morpholinophenol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to determine its optimized molecular geometry. This process yields the most stable three-dimensional arrangement of the atoms by finding the minimum energy state. Key outputs would include bond lengths, bond angles, and dihedral angles.

Ab initio methods, such as Hartree-Fock (HF) or more advanced post-HF methods like Møller-Plesset perturbation theory (MP2), could also be used. While often more computationally intensive, they can provide benchmark data for comparison with DFT results. A typical study would present these structural parameters in a data table for clarity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These indices would quantify the molecule's behavior in chemical reactions. For instance, the analysis would likely show the amino group significantly influencing the HOMO, indicating its role in nucleophilic reactions.

Table 1: Hypothetical Frontier Molecular Orbital and Reactivity Index Data for this compound This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.20 |

| ELUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

| Ionization Potential (I) | 5.20 |

| Electron Affinity (A) | 0.85 |

| Electronegativity (χ) | 3.025 |

| Chemical Hardness (η) | 2.175 |

| Chemical Softness (S) | 0.230 |

| Electrophilicity Index (ω) | 2.10 |

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red areas indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue areas indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, one would expect to see negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the morpholine (B109124) ring, making them likely sites for protonation or interaction with electrophiles. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino and hydroxyl groups. Mulliken atomic charge analysis would further quantify the partial charge on each atom, complementing the visual MEP analysis.

Molecular Dynamics and Conformation Analysis

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time.

Torsional Dynamics and Conformational Isomerism

The structure of this compound is not rigid. Rotation can occur around the single bonds connecting the morpholine ring and the amino group to the phenyl ring. These rotations give rise to different conformers (conformational isomers). Torsional dynamics studies would involve scanning the potential energy surface by systematically rotating these bonds. This analysis would identify the lowest-energy (most stable) conformers and the energy barriers to rotation between them. The results would reveal the molecule's preferred shape in a given environment.

Solvent Effects on Molecular Geometry and Stability

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these effects. By simulating this compound in a box of explicit solvent molecules (e.g., water), researchers can observe how interactions like hydrogen bonding affect the molecule's conformation and stability.

Furthermore, quantum chemical calculations can be performed using implicit solvent models (like the Polarizable Continuum Model, PCM) to understand how the solvent's dielectric constant affects electronic properties such as the HOMO-LUMO gap and dipole moment. A comparative study in solvents of different polarities (e.g., water, ethanol, and a non-polar solvent like hexane) would provide a comprehensive understanding of the molecule's behavior in various chemical environments.

Reaction Mechanism Predictions and Transition State Theory

To understand the chemical behavior of this compound, computational chemists would typically employ quantum mechanical calculations to model its reactions. This involves mapping out the potential energy surface of a reaction to identify the most likely pathways.

Computational Elucidation of Reaction Pathways

The elucidation of reaction pathways for a molecule like this compound would involve identifying potential reactants and then modeling their interaction. For instance, its synthesis or degradation routes could be explored. Computational methods, such as Density Functional Theory (DFT) or more advanced ab initio methods, would be used to calculate the energies of the molecule and any proposed intermediates and transition states. By comparing the energies of different possible routes, the most favorable reaction pathway can be predicted.

A hypothetical data table for a predicted reaction pathway might look like this, though the values are purely illustrative:

| Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1 | This compound + Reagent X | TS1 | Intermediate 1 | 15.2 | -5.4 |

| 2 | Intermediate 1 | TS2 | Final Product | 10.8 | -20.1 |

This table is for illustrative purposes only. No such data has been published for this compound.

Kinetic and Thermodynamic Insights into Chemical Transformations

From the computationally determined reaction pathways, both kinetic and thermodynamic data can be derived.

Kinetics: Transition state theory allows for the calculation of reaction rate constants from the energy of the transition state. The height of this energy barrier (the activation energy) determines how fast a reaction will proceed at a given temperature.

An example of a table that would present such data is provided below. Again, this is a generic example.

| Parameter | Calculated Value | Units |

| Enthalpy of Reaction (ΔH) | Not Available | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | Not Available | kcal/mol |

| Activation Energy (Ea) | Not Available | kcal/mol |

| Pre-exponential Factor (A) | Not Available | s⁻¹ |

| Rate Constant (k) at 298 K | Not Available | s⁻¹ |

This table is for illustrative purposes only. No such data has been published for this compound.

Spectroscopic Property Predictions (e.g., UV-Vis absorption, vibrational modes)

Computational methods are also widely used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

For this compound, time-dependent density functional theory (TD-DFT) could be used to predict its electronic absorption spectrum (UV-Vis). This calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

Vibrational spectroscopy (infrared and Raman) can also be simulated. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. This provides a theoretical vibrational spectrum that can be compared with experimental data.

Below are illustrative tables for predicted spectroscopic data.

Predicted UV-Vis Absorption Data

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | Not Available | Not Available |

This table is for illustrative purposes only. No such data has been published for this compound.

Predicted Principal Vibrational Modes

| Mode Number | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

|---|---|---|---|

| 1 | Not Available | Not Available | N-H stretch |

| 2 | Not Available | Not Available | O-H stretch |

| 3 | Not Available | Not Available | C=C aromatic stretch |

| 4 | Not Available | Not Available | C-N stretch |

| 5 | Not Available | Not Available | C-O stretch (phenol) |

This table is for illustrative purposes only. No such data has been published for this compound.

Environmental Considerations and Sustainable Aspects of 2 Amino 5 Morpholinophenol

Environmental Fate and Persistence in Abiotic Compartments

The environmental fate of a chemical is determined by its persistence and degradation pathways in various environmental compartments. For 2-Amino-5-morpholinophenol, its journey in the environment would be influenced by processes such as photodegradation, hydrolysis, and its interaction with soil and water systems.

Photodegradation:

Aromatic amines and phenols are known to undergo photodegradation when exposed to sunlight. The amino and hydroxyl groups on the benzene (B151609) ring of this compound are expected to influence its photolytic stability. Studies on similar compounds, such as aminophenols, have shown that they can be degraded by photocatalytic processes. For instance, the photocatalytic degradation of 2-aminophenol (B121084) and 4-aminophenol (B1666318) has been demonstrated using various catalysts under visible light irradiation, with complete degradation occurring within a few hours. The presence of a morpholine (B109124) group might alter the rate and mechanism of photodegradation, but it is anticipated that this compound would be susceptible to photolytic degradation in the environment. The primary mechanism of photodegradation for aromatic amines often involves the formation of reactive oxygen species that lead to the breakdown of the aromatic ring.

Hydrolytic Pathways:

The following table provides a summary of the expected degradation pathways for this compound based on data for related compounds.

| Degradation Pathway | Expected Reactivity of this compound | Basis of Inference |

| Photodegradation | Susceptible | Studies on aminophenols and aromatic amines show susceptibility to photodegradation. |

| Hydrolysis | Likely to be stable | Phenols and morpholine are generally hydrolytically stable. |

The extent to which a chemical adsorbs to soil and sediment particles determines its mobility in the environment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil.

For this compound, the presence of polar functional groups (amino, hydroxyl, and the nitrogen and oxygen in the morpholine ring) suggests that it would have a moderate affinity for soil organic matter and clay surfaces. The amino and hydroxyl groups can participate in hydrogen bonding, and the aromatic ring can engage in other interactions with soil components. The adsorption of aminophenol has been studied on various adsorbents, indicating its potential to be removed from aqueous solutions.